4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
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Overview
Description
4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is a complex organic compound that features a benzimidazole core, a bromine atom, and a carbamothioyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions.
Condensation Reactions: The carbamothioyl group can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole core.
Scientific Research Applications
4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamothioyl group may enhance binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide
- 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]phenylamine
- 4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzylamine
Uniqueness
4-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11BrN4O2S |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
4-bromo-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11BrN4O2S/c16-9-3-1-8(2-4-9)13(21)20-15(23)17-10-5-6-11-12(7-10)19-14(22)18-11/h1-7H,(H2,18,19,22)(H2,17,20,21,23) |
InChI Key |
WRTGMBCMOYUFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)Br |
Origin of Product |
United States |
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